

A Technical Guide to the Melting Point of 5-Chloro-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-nitroaniline

Cat. No.: B048662

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For Researchers, Scientists, and Drug Development Professionals

This document provides a focused examination of the melting point of **5-Chloro-2-nitroaniline** (CAS No: 1635-61-6), a key intermediate in the synthesis of various pharmaceutical compounds. An accurate determination of the melting point is crucial for identity confirmation, purity assessment, and process control in drug development and manufacturing.

Physicochemical Data

5-Chloro-2-nitroaniline is a yellow to orange crystalline solid. Its melting point is a defining physical property used to characterize the substance. A sharp melting range typically indicates high purity, whereas a broad melting range often suggests the presence of impurities.

Reported Melting Point Data

The melting point of **5-Chloro-2-nitroaniline** has been reported by various chemical suppliers and databases. A summary of these values is presented below to provide a consolidated reference. The slight variations can be attributed to different analytical methods or purity levels of the samples tested.

Reported Melting Point Range (°C)	Source
127.0 - 129.0 °C	Tokyo Chemical Industry, YangZhou ShuangDing Chem Co.[1]
126 - 129 °C	Fisher Scientific
125 - 129 °C	ChemicalBook[2], Mallak Specialties[3], Sigma-Aldrich[4]

The consensus from these sources indicates a melting point in the range of 125°C to 129°C. Some sources note that decomposition may occur at the melting point[2][4].

Experimental Protocol: Capillary Melting Point Determination

The most common and accessible method for determining the melting point of a crystalline solid in a research or quality control setting is the capillary method. This protocol outlines the standard procedure using a digital melting point apparatus.

Objective: To determine the melting range of a **5-Chloro-2-nitroaniline** sample.

Materials and Equipment:

- **5-Chloro-2-nitroaniline** sample
- Capillary tubes (sealed at one end)
- Digital melting point apparatus (e.g., Mel-Temp® or similar)
- Spatula
- Mortar and pestle
- Watch glass

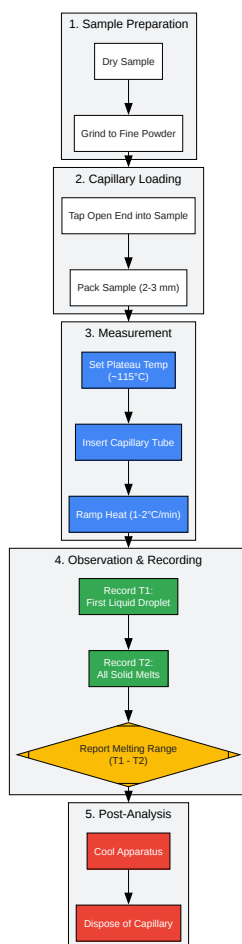
Methodology:

- Sample Preparation:
 - Ensure the **5-Chloro-2-nitroaniline** sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its melting point.
 - Place a small amount of the sample on a clean, dry watch glass.
 - Using a spatula, crush the sample into a fine, uniform powder. If the crystals are large, use a mortar and pestle to gently grind them.
- Capillary Tube Packing:
 - Invert a capillary tube and press the open end into the powdered sample until a small amount of material (2-3 mm in height) enters the tube.
 - Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube through a long glass tube onto the benchtop to facilitate packing. A densely packed sample is crucial for accurate heat transfer and observation.
- Apparatus Setup:
 - Turn on the melting point apparatus and allow it to stabilize.
 - Set a plateau temperature approximately 10-15°C below the expected melting point (e.g., set to 115°C).
 - Insert the packed capillary tube into the designated slot in the heating block of the apparatus.
- Melting Point Determination:
 - Set the ramp rate to a slow value, typically 1-2°C per minute. A slow heating rate is essential for accurately observing the melting transition.
 - Observe the sample through the magnifying lens.

- Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range (T1).
- Continue heating and observing the sample.
- Record the temperature at which the last solid crystal melts into a clear liquid. This is the upper limit of the melting range (T2).
- The melting range is reported as T1 - T2.
- Post-Analysis:
 - Allow the apparatus to cool down.
 - Dispose of the used capillary tube in the appropriate glass waste container.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting point as described in the protocol.



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- To cite this document: BenchChem. [A Technical Guide to the Melting Point of 5-Chloro-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048662#melting-point-of-5-chloro-2-nitroaniline\]](https://www.benchchem.com/product/b048662#melting-point-of-5-chloro-2-nitroaniline)

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